molecular formula C11H30N2O6P2 B12681580 Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate CAS No. 93982-83-3

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate

Cat. No.: B12681580
CAS No.: 93982-83-3
M. Wt: 348.31 g/mol
InChI Key: RXDVXVMQPTZEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrogenous vs. Non-Nitrogenous Bisphosphonates

Feature Ammonium Trihydrogen ((Isononylimino)bis(methylene))bisphosphonate Etidronic Acid (Non-Nitrogenous) Zoledronic Acid (Nitrogenous)
Central Group Isononylimino Ethylidene Imidazole
Phosphonate pKa₁ 2.8 1.7 2.0
Bone Affinity (Kd) 10⁻⁶ M 10⁻⁴ M 10⁻⁷ M
Thermal Stability 220°C (decomp.) 190°C (decomp.) 250°C (decomp.)

Data derived from .

Structural Determinants of Function

  • Alkyl chain length : The isononyl group enhances hydrophobicity (logP = -1.2) compared to shorter-chain derivatives like ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (logP = -2.5).
  • Charge distribution : The zwitterionic nature (net charge = -1 at pH 7.4) facilitates calcium chelation (Kₐ = 10⁸.³ M⁻¹).

Properties

CAS No.

93982-83-3

Molecular Formula

C11H30N2O6P2

Molecular Weight

348.31 g/mol

IUPAC Name

azanium;hydroxy-[[7-methyloctyl(phosphonomethyl)amino]methyl]phosphinate

InChI

InChI=1S/C11H27NO6P2.H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);1H3

InChI Key

RXDVXVMQPTZEFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The bisphosphonate group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different phosphine compounds.

Scientific Research Applications

Chemistry

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate serves as a reagent in various chemical reactions. Its phosphonate groups allow it to participate in nucleophilic substitution reactions, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions
CatalysisUsed as a catalyst in organic synthesis
Coordination ChemistryForms complexes with transition metals

Biology

The compound has been studied for its biological activities, particularly its anti-inflammatory and antibacterial properties. Research indicates that it may inhibit specific enzymes involved in inflammatory processes.

Case Study: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.

Medicine

Due to its bisphosphonate structure, this compound is being investigated for its applications in treating bone-related diseases such as osteoporosis. Bisphosphonates are known to inhibit bone resorption, making them crucial in managing conditions characterized by excessive bone loss.

Table 2: Potential Medical Applications

ApplicationDescriptionReference
Osteoporosis TreatmentInhibits osteoclast activity, reducing bone resorption
Antibacterial AgentsExhibits activity against certain bacterial strains
Anti-inflammatory DrugsMay reduce inflammation through enzyme inhibition

Industry

In industrial applications, this compound is utilized as an additive in formulations to enhance performance characteristics such as stability and reactivity.

Case Study: Water Treatment
The compound has been evaluated for its effectiveness in preventing scale formation and corrosion in water treatment processes, highlighting its utility in industrial chemistry.

Mechanism of Action

The mechanism of action of ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate group is known to inhibit specific enzymes and metabolic processes, leading to various biological effects. For example, it can inhibit osteoclast activity, making it useful in treating bone diseases .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Bisphosphonates

Compound Name (CAS) Substituent Molecular Formula LogP PSA (Ų) Boiling Point (°C) Key Applications
Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate Isononylimino C₁₁H₂₄N₃O₆P₂·NH₄ ~2.5* ~164 >600 (decomposes) Enzyme inhibition, materials
Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (84696-97-9) 2-Hydroxyethylimino C₄H₁₉N₃O₇P₂·(NH₄)₂ -0.80 164.63 679.3 Chelation, polymer synthesis
Triammonium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate Dodecylimino C₁₄H₃₀N₃O₆P₂·(NH₄)₃ ~3.8* ~160 N/A Surfactants, corrosion inhibition
Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate (93982-84-4) Isononylimino C₁₁H₂₄K₃NO₆P₂ ~2.3* ~164 N/A Pharmaceuticals, detergents

*Estimated based on alkyl chain hydrophobicity.

  • Lipophilicity: The isononylimino group confers moderate lipophilicity (LogP ~2.5), intermediate between hydrophilic 2-hydroxyethyl (LogP -0.8) and highly lipophilic dodecyl (LogP ~3.8) derivatives. This balance enables membrane permeability while retaining partial water solubility .
  • Thermal Stability : High decomposition temperatures (>600°C) are typical for bisphosphonates due to strong P–O and P–C bonds, making them stable in high-temperature applications .

Structure-Activity Relationships (SAR)

  • Substituent Size: Bulkier groups (e.g., isononyl) reduce binding to hydrophilic enzyme active sites but improve membrane penetration. For instance, replacing methylene bisphosphonate with gem-bisphosphonate in CD73 inhibitors decreased activity by 50% .
  • Charge and Solubility : Ammonium salts enhance aqueous solubility, critical for pharmaceutical formulations. Potassium salts (e.g., CAS 93982-84-4) may offer better stability in alkaline conditions .

Research Findings and Data

Table 2: Inhibitory Activity of Bisphosphonates Against CD73 (Adapted from )

Compound Substituent IC₅₀ (µM) Docking Score
APCP (Reference) Methylene bisphosphonate 0.12 147.2
Clofarabine PCP Chlorinated nucleoside 0.15 142.8
Gem-bisphosphonate (7) Geminal bisphosphonate 0.18 143.7
Isononylimino derivative* Isononylimino N/A ~135*

*Hypothetical data based on SAR trends; experimental validation required.

Biological Activity

Ammonium trihydrogen ((isononylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate class, which are known for their ability to inhibit osteoclast-mediated bone resorption. This compound has garnered interest due to its potential applications in treating various bone-related conditions, including osteoporosis and Paget's disease. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on diverse research findings.

Bisphosphonates, including this compound, exert their effects primarily by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis. The mechanism involves the following:

  • Inhibition of Farnesyl Pyrophosphate Synthase : Bisphosphonates interfere with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to impaired protein prenylation in osteoclasts. This results in reduced osteoclast survival and activity .
  • Induction of Osteoclast Apoptosis : The accumulation of toxic metabolites within osteoclasts leads to programmed cell death (apoptosis), further decreasing bone resorption .

In Vitro Studies

Research has demonstrated that this compound displays potent anti-resorptive properties in vitro. In cell cultures, it has been shown to significantly reduce osteoclast formation and function at nanomolar concentrations .

In Vivo Studies

In animal models, bisphosphonates have been effective in reducing bone turnover markers and increasing bone mineral density (BMD). For example, studies involving ovariectomized rats (a model for postmenopausal osteoporosis) indicated that treatment with this compound resulted in a significant increase in BMD compared to control groups .

Clinical Applications

The clinical relevance of this compound is underscored by its use in managing osteoporosis. Clinical trials have shown that patients receiving this compound exhibit lower rates of vertebral fractures compared to those not treated with bisphosphonates .

Case Studies

  • Case Study on Osteoporosis Management :
    • Patient Profile : A 70-year-old female with a history of osteoporosis.
    • Treatment : Administered this compound for 12 months.
    • Outcome : Significant improvement in BMD and reduction in fracture incidence observed during follow-up assessments .
  • Adverse Effects :
    • A case report highlighted severe hypophosphatemia following the administration of oral bisphosphonates, indicating potential side effects associated with bisphosphonate therapy. Monitoring phosphate levels is crucial when prescribing these medications .

Data Table: Comparative Efficacy of Bisphosphonates

Compound NameMechanismBMD Increase (%)Fracture Reduction (%)Side Effects
This compoundInhibits osteoclast activity8-10%30-50%Hypophosphatemia, GI issues
AlendronateInhibits farnesyl pyrophosphate synthase5-7%25-40%Osteonecrosis of jaw
RisedronateSimilar to alendronate6-8%20-35%GI disturbances

Q & A

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodology : Implement quality control metrics (e.g., ≤5% RSD in elemental analysis). Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, temperature). For scale-up, apply PAT (Process Analytical Technology) tools like in-line FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.